molecular formula C14H18N2O3 B1289671 Benzyl 3-carbamoylpiperidine-1-carboxylate CAS No. 569348-14-7

Benzyl 3-carbamoylpiperidine-1-carboxylate

Cat. No.: B1289671
CAS No.: 569348-14-7
M. Wt: 262.3 g/mol
InChI Key: JVNTYSRHYYSZEM-UHFFFAOYSA-N
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Description

Benzyl 3-carbamoylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photocarboxylation of Benzylic C–H Bonds

A study by Meng et al. (2019) presents a visible-light-mediated carboxylation of benzylic C–H bonds with CO2, resulting in 2-arylpropionic acids under metal-free conditions. This method allows for the synthesis of several drugs using a novel strategy that proceeds without sacrificial electron donors or acceptors, offering moderate to good yields across a broad substrate scope (Qing-Yuan Meng et al., 2019).

Synthesis of Benzyl Esters

Tummatorn et al. (2007) described the use of 2-benzyloxy-1-methylpyridinium triflate in mediating esterification reactions between the title reagent and carboxylic acids, producing benzyl esters from substrates including amino acid and sugar derivatives. This method highlights the dual role of triethylamine as a promoter and scavenger, facilitating the esterification process without affecting sensitive functionalities (J. Tummatorn et al., 2007).

Cholinesterase Inhibitors

Pizova et al. (2017) synthesized and characterized a series of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, evaluating their in vitro ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The study revealed moderate inhibitory effects against AChE and comparable anti-BChE activity with that of rivastigmine for certain compounds, indicating potential therapeutic applications (Hana Pizova et al., 2017).

Catalytic Transformations of Benzylic Carboxylates

Kuwano (2009) reviewed the catalytic transformations of benzylic carboxylates and carbonates, detailing reactions that occur at the benzylic carbons of substrates to afford benzylic substitution products. This comprehensive overview includes discussions on the catalytic reactions using benzylic carboxylates and carbonates as substrates and the chemistry of (η3-benzyl)metal complexes (Ryoichi Kuwano, 2009).

Electrocatalytic Carboxylation

Niu et al. (2009) explored the electrocarboxylation of benzyl chloride at a silver cathode in CO2-saturated ionic liquid, demonstrating the feasibility of this reaction under mild conditions. The study achieved a high yield of phenylacetic acid, highlighting an operationally simple protocol for assembling phenylacetic acids, with the recovered ionic liquid being reusable (Dongfang Niu et al., 2009).

Properties

IUPAC Name

benzyl 3-carbamoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c15-13(17)12-7-4-8-16(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNTYSRHYYSZEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594837
Record name Benzyl 3-carbamoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569348-14-7
Record name Benzyl 3-carbamoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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